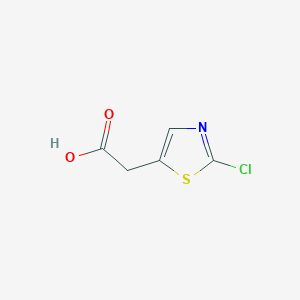

2-(2-Chlorothiazol-5-yl)acetic acid

Description

Significance of Thiazole (B1198619) Derivatives in Advanced Chemical Research

Thiazole derivatives are a class of heterocyclic compounds that have garnered immense attention in the scientific community. Their significance stems from their presence in a wide array of biologically active natural products and synthetic pharmaceuticals. The thiazole ring is a key structural motif in vitamin B1 (thiamine) and numerous antibiotics.

In the realm of drug discovery, thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. guidechem.comchemodex.com The structural versatility of the thiazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. mdpi.comtcichemicals.com For instance, derivatives of 2-aminothiazole (B372263) have been extensively investigated for their therapeutic potential. guidechem.commdpi.comtcichemicals.com The development of drugs like Dasatinib, a potent anti-cancer agent, highlights the success of leveraging the thiazole scaffold in medicinal chemistry. guidechem.com

Overview of Heterocyclic Acetic Acid Derivatives

Heterocyclic acetic acid derivatives are compounds that feature an acetic acid group (-CH₂COOH) attached to a heterocyclic ring system. This functional group combination is of great importance in organic synthesis and medicinal chemistry. The carboxylic acid moiety provides a handle for a variety of chemical transformations, such as esterification and amidation, allowing for the facile linkage of the heterocyclic core to other molecular fragments.

From a biological perspective, the acetic acid group can mimic natural amino acids or interact with the active sites of enzymes, leading to potent biological effects. For example, indole-3-acetic acid (auxin) is a crucial plant hormone, and many synthetic heterocyclic acetic acid derivatives have been developed as herbicides, plant growth regulators, and pharmaceuticals. The investigation of furanyl- and benzoxazol-yl acetic acid derivatives as heparanase inhibitors underscores the potential of this class of compounds in targeting specific enzymes involved in disease progression. nih.govscilit.com

Position and Potential of 2-(2-Chlorothiazol-5-yl)acetic acid within Thiazole Chemistry

This compound occupies a strategic position within the vast field of thiazole chemistry. The molecule incorporates three key features that contribute to its potential as a valuable research chemical:

The Thiazole Ring: As discussed, this provides a privileged scaffold with inherent biological relevance and chemical stability.

The Chlorine Atom at the 2-position: The chloro-substituent significantly influences the electronic properties of the thiazole ring, making it a target for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, further expanding the chemical space accessible from this starting material.

The Acetic Acid Moiety at the 5-position: This functional group serves as a versatile handle for derivatization. It can be readily converted into esters, amides, and other functionalities, enabling the construction of more complex molecules and bioconjugates.

The combination of these features makes this compound a highly attractive intermediate for the synthesis of novel compounds with potential applications in agrochemicals and pharmaceuticals. A crucial precursor for the synthesis of this compound is 2-chloro-5-chloromethylthiazole (B146395), a key intermediate in the production of neonicotinoid insecticides. guidechem.comchemodex.comtcichemicals.comgoogle.comchemicalbook.comnih.gov This connection highlights the industrial relevance of the structural motif.

While detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active thiazole acetic acid derivatives suggests its potential as a lead compound for the discovery of new therapeutic agents. nih.govscilit.com Further investigation into its synthesis, reactivity, and biological profile is warranted to fully unlock its potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYGAFDNNIBQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Chlorothiazol 5 Yl Acetic Acid and Analogues

Strategic Retrosynthesis of the 2-(2-Chlorothiazol-5-yl)acetic acid Scaffold

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-5 position, targeting the introduction of the acetic acid side chain as a late-stage functionalization. This leads to the key intermediate, 2-chloro-5-substituted-thiazole. A common and versatile precursor for this is 2-chloro-5-chloromethylthiazole (B146395) . This intermediate can be synthesized through various routes and the chloromethyl group serves as a handle for elaboration to the acetic acid moiety, for instance, via cyanation followed by hydrolysis.

Further disconnection of 2-chloro-5-chloromethylthiazole reveals simpler starting materials. The thiazole (B1198619) ring itself can be constructed through several established methods, including the Hantzsch thiazole synthesis or cyclization of functionalized precursors. For example, chlorination of a mixture of cis and trans isomers of 3-chloro-1-propenylisothiocyanate can yield 2-chloro-5-chloromethylthiazole. sci-hub.se This isothiocyanate can be generated from the thermal rearrangement of 3-chloro-2-propenylthiocyanate, which in turn is synthesized from the reaction of 1,3-dichloropropene (B49464) with sodium thiocyanate (B1210189). sci-hub.se

An alternative retrosynthetic approach would involve the formation of a thiazole ring already bearing a suitable precursor to the acetic acid group at the 5-position, followed by chlorination at the 2-position.

Classical and Modern Thiazole Ring Formation Reactions

The construction of the thiazole nucleus is a cornerstone of this synthesis. Several classical and modern methods are available, each with its own advantages and substrate scope.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported in 1887, is a widely used and reliable method for the formation of thiazole rings. mdpi.com It involves the condensation reaction between an α-haloketone and a thioamide. mdpi.com For the synthesis of analogues of the target molecule, this could involve reacting a suitable α-haloketone with a thioamide that could provide the desired substitution pattern.

The versatility of the Hantzsch synthesis is demonstrated in its various modifications. For instance, a one-pot, multi-component procedure has been developed for the synthesis of substituted Hantzsch thiazole derivatives using a reusable catalyst under conventional heating or ultrasonic irradiation. nih.gov This approach offers a greener and more efficient alternative to traditional methods. nih.gov The reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea (B124793) and various substituted benzaldehydes in the presence of silica-supported tungstosilicic acid exemplifies a modern variation of the Hantzsch synthesis. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde (B42025) | SiW/SiO2 | Conventional heating, 65°C | Substituted Thiazole | Good to Excellent |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | SiW/SiO2 | Ultrasonic irradiation, RT | Substituted Thiazole | Good to Excellent |

Cook-Heilborn Thiazole Synthesis Principles

The Cook-Heilborn thiazole synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with carbon disulfide, dithioacids, or their esters. nih.govgoogle.com This method is particularly useful for introducing an amino group at the 5-position of the thiazole ring, which can then be further functionalized.

The reaction proceeds under mild conditions and was one of the first methods to provide significant yields of 5-aminothiazoles. nih.gov For example, the reaction of aminoacetonitrile (B1212223) with dithiophenylacetic acid yields 5-amino-2-benzylthiazole. nih.gov While not a direct route to the target compound, the 5-amino group can be a versatile handle for introducing other functionalities, including a precursor to the acetic acid side chain through diazotization and substitution reactions.

Domino Multicomponent Reaction Approaches

Domino and multicomponent reactions have emerged as powerful tools in heterocyclic synthesis due to their efficiency and atom economy. These reactions allow for the construction of complex molecules in a single pot by combining multiple starting materials. Acetic acid has been shown to mediate a regioselective domino reaction for the synthesis of 2,4,5-trisubstituted thiazole derivatives in high yields. This involves the in situ generation of thiosemicarbazones from the reaction of thiosemicarbazide (B42300) and aldehydes or ketones, followed by the addition of an arylglyoxal and an active methylene (B1212753) compound.

A novel biocatalyzed, on-water, microwave-assisted multicomponent methodology has also been developed for the synthesis of trisubstituted thiazoles. rsc.org This reaction is catalyzed by a sulfonated peanut shell residue-derived carbonaceous catalyst (SPWB). rsc.org

Cyclization Reactions for Thiazole Nucleus Construction

Various cyclization strategies are employed for the construction of the thiazole nucleus. One common method involves the reaction of 1,3-dichloropropene with sodium thiocyanate to form 3-chloro-2-propenylthiocyanate. sci-hub.se This intermediate undergoes thermal nih.govnih.gov-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate, which upon chlorination, cyclizes to form 2-chloro-5-chloromethylthiazole. sci-hub.se

Another approach involves the reaction of allyl isothiocyanate with a chlorinating agent, such as chlorine or sulfuryl chloride, to produce 2-chloro-5-chloromethyl-1,3-thiazole. mdpi.com This reaction can be carried out in an inert solvent at temperatures ranging from -40°C to +30°C, followed by the addition of an oxidizing agent. mdpi.com

Introduction of the Chlorothiazole Moiety

The introduction of the chlorine atom at the 2-position of the thiazole ring is a crucial step in the synthesis of the target compound. This is often achieved through the chlorination of a suitable thiazole precursor.

A widely used method for the synthesis of 2-chloro-5-chloromethylthiazole involves the direct chlorination of a mixture of cis- and trans-3-chloropropenyl isothiocyanates. chemistry-chemists.com This reaction is typically carried out using chlorine gas in a solvent like chloroform, and the product can be isolated by distillation. chemistry-chemists.com The yield for this chlorination-cyclization reaction is reported to be around 65%. sci-hub.se

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| cis/trans-3-chloropropenyl isothiocyanates | Chlorine | Chloroform | Reflux | 2-chloro-5-chloromethylthiazole | ~65% |

Another patented process describes the preparation of 2-chloro-5-chloromethylthiazole by reacting allyl isothiocyanate with a chlorinating agent. This method can also be applied to substituted allyl isothiocyanates. The reaction of 5-methylene-1,3-thiazolidine-2-thiones with a chlorinating agent also provides a route to 2-chloro-5-chloromethylthiazole.

The 2-amino group of a pre-formed thiazole ring can also be converted to a chloro group via a Sandmeyer-type reaction. For instance, 2-amino-thiazole-5-carboxylic acid derivatives can be reacted with CuSO4, NaNO2, and NaCl to afford the corresponding 2-chlorothiazole (B1198822) scaffold. nih.gov

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of thiazoles is paramount to ensure the desired substitution pattern. While direct halogenation of the thiazole ring can occur, it often leads to a mixture of products. Therefore, indirect methods starting from a functionalized precursor are generally preferred for controlled synthesis. The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, provides a reliable route to 2-aminothiazoles which can then be selectively halogenated. nih.govrsc.org

Direct Chlorination of Thiazole Precursors

A widely employed and effective method for the direct conversion of a 2-aminothiazole (B372263) to a 2-chlorothiazole is the Sandmeyer reaction. wikipedia.org This reaction involves the diazotization of the 2-amino group with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then treated with a copper(I) chloride catalyst to facilitate the substitution of the diazonium group with a chlorine atom. nih.govnih.gov

A typical procedure involves dissolving the 2-aminothiazole precursor in an acidic medium, followed by the slow addition of an aqueous solution of sodium nitrite at low temperatures (0-5 °C) to form the diazonium salt. This intermediate is then added to a solution of copper(II) chloride, which acts as the chlorine source and catalyst, to yield the desired 2-chlorothiazole derivative. nih.govnih.gov The reaction is often carried out in acetonitrile (B52724) and may require gentle heating to drive it to completion. nih.gov The use of organic nitrites, such as n-butyl nitrite, in the presence of copper(II) chloride is also an effective variation of this method. nih.govnih.gov

Formation and Modification of the Acetic Acid Side Chain

The introduction and subsequent modification of the acetic acid side chain at the C5 position of the thiazole ring is a pivotal part of the synthesis.

Reaction of Substituted Acetophenones with Thiourea, Acetic Acid, and Chloroacetyl Chloride

The Hantzsch thiazole synthesis is a versatile method that can be adapted to construct the thiazole ring with the acetic acid side chain already in place. nih.govresearchgate.net This is achieved by using an α-halo-γ-keto ester as the starting material. Specifically, the synthesis of a 2-aminothiazole-5-acetic acid ester can be accomplished by reacting an appropriate 4-halo-3-oxobutanoate, such as ethyl 4-bromo-3-oxobutanoate, with thiourea. researchgate.net The reaction involves the condensation of the thiourea with the α-haloketone moiety to form the 2-aminothiazole ring, with the ester group at the C5-position via a methylene bridge.

Condensation Reactions for Side Chain Elaboration

While the Hantzsch synthesis allows for the direct incorporation of the acetic acid side chain, alternative strategies involve the formation of the thiazole ring first, followed by the elaboration of the side chain at the C5 position. This can be achieved through various condensation reactions. For instance, a pre-formed 2-chlorothiazole can be functionalized at the C5 position. However, direct C-H functionalization at this position can be challenging and may require specific catalytic systems. acs.org

A more common approach involves the Knoevenagel condensation of a 5-formylthiazole derivative with a compound containing an active methylene group, such as malonic acid or its esters, followed by further chemical transformations to yield the acetic acid side chain. Another strategy involves the reaction of a 5-lithiated or 5-Grignard thiazole derivative with a suitable electrophile like ethyl chloroacetate.

Ester Hydrolysis to Yield the Carboxylic Acid

The final step in the synthesis of this compound is the hydrolysis of the corresponding ester precursor, typically an ethyl or methyl ester. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is typically carried out by refluxing the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. google.com The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid. google.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process and is often preferred due to higher yields and easier product isolation. This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then acidified with a strong acid in a separate step to liberate the free carboxylic acid.

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in several steps of the synthesis of this compound, enhancing reaction rates, yields, and selectivity.

The Sandmeyer reaction, used for the conversion of the 2-aminothiazole to the 2-chlorothiazole, is a classic example of a copper-catalyzed process. wikipedia.org Copper(I) salts are essential for the efficient conversion of the diazonium salt to the final chlorinated product. nih.govnih.gov The catalytic cycle is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas, followed by the transfer of a chlorine atom from a copper(II) species. wikipedia.org

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds. For instance, palladium-catalyzed C-H activation can be employed for the direct arylation of thiazoles at the C5 position. acs.org While not directly applied in the primary synthetic route described, this methodology highlights the potential for late-stage modification of the thiazole core and the introduction of various substituents. These catalytic systems often operate under mild conditions and exhibit high functional group tolerance.

Acid-Mediated Catalysis

Acid-mediated catalysis represents a fundamental approach to the synthesis of thiazole derivatives. Acetic acid, for instance, has been effectively employed to catalyze the regioselective synthesis of 2,4,5-trisubstituted thiazoles. rsc.org This method involves a domino reaction where thiosemicarbazide reacts with aldehydes or ketones to form thiosemicarbazones in situ. Subsequent addition of an arylglyoxal and an active methylene compound in ethanol (B145695) at 80 °C leads to the formation of the desired thiazole products in high yields. rsc.org The key advantages of this metal-free methodology include its operational simplicity, short reaction times, and high product yields. rsc.org

Another example of acid catalysis involves the synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions, where acetic acid plays a crucial role in the in situ generation of diazo species from 2,2-difluoroarylethylamines using tert-butyl nitrite. rsc.org This approach underscores the versatility of acetic acid in promoting cyclization reactions under mild conditions. rsc.org

The synthesis of various thiazole derivatives often utilizes acid catalysts to facilitate the condensation and cyclization steps. For instance, the preparation of 2-amino-4-aryl thiazoles can be achieved through the condensation of phenacyl bromides with thiourea, a reaction that can be catalyzed by an acid. tandfonline.com Similarly, the synthesis of 2,4-dioxothiazolidine-5-acetic acid derivatives involves reactions that can be promoted by acidic conditions. nih.gov

A comparative overview of reaction conditions for acid-mediated synthesis of thiazole derivatives is presented below:

| Catalyst | Reactants | Solvent | Temperature | Key Advantages |

| Acetic Acid | Thiosemicarbazide, Aldehydes/Ketones, Arylglyoxal, Active Methylene Compound | Ethanol | 80 °C | Metal-free, short reaction time, high yields. rsc.org |

| Acetic Acid | 2,2-Difluoroarylethylamines, tert-Butyl Nitrite | Not specified | Not specified | Azide-free, good yields, mild conditions. rsc.org |

Heterogeneous Catalyst Applications (e.g., PIBTU-CS Hydrogel)

In the quest for more sustainable chemical processes, heterogeneous catalysts have gained significant attention. An exemplary case is the use of pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel as a green biocatalyst for the synthesis of novel thiazole derivatives. mdpi.comresearchgate.net This hydrogel exhibits a large surface area and superior thermal stability, making it an efficient and eco-friendly catalyst. mdpi.comresearchgate.net

The synthesis of thiazoles using PIBTU-CS hydrogel is often coupled with ultrasonic irradiation, which further enhances reaction rates and yields. mdpi.comresearchgate.net For instance, the reaction of 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide with various hydrazonoyl halides or α-haloketones in the presence of PIBTU-CS hydrogel under ultrasound provides thiazole derivatives in significantly higher yields compared to conventional bases like triethylamine (B128534) (TEA). mdpi.comresearchgate.net A notable feature of the PIBTU-CS hydrogel is its reusability; it can be recovered and reused multiple times without a significant drop in its catalytic activity. mdpi.comresearchgate.net

Another example of a heterogeneous catalyst is copper nanoparticles supported on charcoal (Cu-NP/C), which has been successfully used for the synthesis of 2-amino-4-aryl thiazoles. tandfonline.com This method involves the condensation of phenacyl bromides with thiourea in ethanol under reflux. The Cu-NP/C catalyst offers the advantages of being environmentally friendly and easy to separate from the reaction mixture. tandfonline.com

A summary of the performance of these heterogeneous catalysts is provided in the table below:

| Catalyst | Substrates | Reaction Conditions | Key Features |

| PIBTU-CS Hydrogel | 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide, Hydrazonoyl Halides/α-Haloketones | Ultrasonic Irradiation | High yields, mild conditions, reusable catalyst. mdpi.comresearchgate.net |

| Cu-NP/C | Phenacyl Bromides, Thiourea | Ethanol, Reflux | Environmentally friendly, easy catalyst separation. tandfonline.com |

Metal-Catalyzed Coupling Reactions in Thiazole Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including thiazoles. wiley.com These reactions, often catalyzed by palladium, copper, or other transition metals, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules from simpler precursors. wiley.comuni-muenchen.de

For instance, palladium-catalyzed reactions are widely employed in the synthesis of substituted thiazoles. researchgate.net The development of recyclable heterogeneous palladium(II) catalysts further enhances the sustainability of these processes. researchgate.net Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been utilized in the synthesis of 5-N-arylaminothiazoles. nih.gov

Copper-catalyzed reactions also play a significant role. As mentioned earlier, Cu-NP/C has been used for the synthesis of 2-amino-4-aryl thiazoles. tandfonline.com Furthermore, copper(I)-catalyzed oxidative coupling reactions of aryl and heteroaryl amidocuprates provide a practical route to tertiary amines. uni-muenchen.de

The versatility of metal-catalyzed coupling reactions allows for the introduction of various functional groups onto the thiazole ring, which is crucial for tuning the properties of the final compounds for specific applications.

| Metal Catalyst | Reaction Type | Application in Thiazole Chemistry |

| Palladium | Cross-Coupling, Buchwald-Hartwig Amination | Synthesis of substituted thiazoles, 5-N-arylaminothiazoles. researchgate.netnih.gov |

| Copper | Condensation, Oxidative Coupling | Synthesis of 2-amino-4-aryl thiazoles, formation of tertiary amines. tandfonline.comuni-muenchen.de |

Transition Metal-Catalyzed Ligand Development

The development of novel ligands is central to advancing transition metal-catalyzed reactions for thiazole synthesis. orientjchem.org Schiff base ligands derived from thiazole moieties have been shown to coordinate with various transition metals, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), to form stable complexes. orientjchem.orgresearchgate.net These complexes can act as efficient catalysts in a variety of organic transformations. orientjchem.org

The coordination of the metal ion to the thiazole-containing ligand can significantly influence the catalytic activity and selectivity of the resulting complex. orientjchem.org For example, the synthesis of pyrazole-4-carbonitrile derivatives has been successfully catalyzed by a palladium(II) complex of a thiazole-derived ligand under ultrasonic irradiation. acs.org This catalytic system demonstrated high efficiency, short reaction times, and the ability to be recycled and reused. acs.org

Furthermore, the development of thiazole-based ligands has been extended to create fluorescent materials and sensors. The coordination of transition metals to these ligands can modulate their photophysical properties, leading to applications in areas such as zinc sensing. nih.gov

The table below highlights examples of transition metal complexes with thiazole-derived ligands and their applications:

| Metal | Ligand Type | Application |

| Palladium(II) | Thiazole-derived Schiff base | Catalysis of pyrazole-4-carbonitrile synthesis. acs.org |

| Nickel(II), Zinc(II) | 5-N-Arylaminothiazoles with pyridyl groups | Synthesis of metal-thiazole complexes with potential photophysical applications. nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Thiazole-derived Schiff base | Formation of stable complexes with potential catalytic activity. orientjchem.orgresearchgate.net |

Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to minimize environmental impact and enhance safety. skpharmteco.comwordpress.comresearchgate.net

Green Chemistry Principles in Thiazole Synthesis

The application of green chemistry principles in thiazole synthesis focuses on several key areas, including the use of safer solvents, the development of catalytic methods to improve atom economy, and the use of renewable resources. researchgate.net The fifth principle of green chemistry, which advocates for the use of safer solvents and auxiliaries, is particularly relevant. skpharmteco.comwordpress.com Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives or to develop solvent-free reaction conditions. skpharmteco.comresearchgate.net

The use of biocatalysts, such as the PIBTU-CS hydrogel, aligns with the principles of green chemistry by utilizing a renewable biopolymer (chitosan) as a support for the catalyst. mdpi.comresearchgate.netresearchgate.net This not only reduces reliance on petrochemical-based materials but also often leads to milder reaction conditions and improved selectivity. nih.gov The development of such catalysts is a significant step towards more sustainable chemical manufacturing. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of thiazole derivatives. ajrconline.org This technique offers several advantages over conventional heating methods, such as significantly reduced reaction times, improved yields, and often cleaner reaction profiles. ajrconline.orgscielo.br

The synthesis of various heterocyclic compounds, including thiazoles, has been successfully achieved using microwave irradiation. For example, the reaction of 3-(4-pyridyl)-4-amino-5-mercapto-1,2,4-triazole with substituted benzoic or phenylacetic acids in the presence of phosphorus oxychloride under microwave irradiation yields triazolothiadiazole derivatives in a fraction of the time required by conventional heating. scielo.br Similarly, microwave-assisted synthesis has been employed for the preparation of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates and various 2H-chromene derivatives bearing thiazolidinone moieties. nih.govmdpi.com

The following table compares conventional and microwave-assisted synthesis for selected thiazole derivatives:

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Synthesis of Triazolothiadiazoles | Not specified | 5-15 minutes scielo.br |

| Synthesis of 2H-Chromene Derivatives | 4-7 hours | 8-10 minutes mdpi.com |

Ultrasonic Irradiation in Chemical Transformations

The application of ultrasonic irradiation in chemical synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving efficiency. researchgate.netzenodo.orgbohrium.com This technique utilizes sound waves, typically in the 20-100 kHz range, to induce acoustic cavitation in a liquid medium. zenodo.orgijsssr.comnih.gov The formation, growth, and violent collapse of these bubbles create localized hotspots with extremely high temperatures (around 4500–5000 °C) and pressures (nearly 1000 atm), providing the energy required to drive chemical reactions. researchgate.netzenodo.org This method offers several advantages over conventional heating, including significantly reduced reaction times, increased product yields, enhanced selectivity, and milder reaction conditions, aligning with the principles of green chemistry. researchgate.netnih.govrsc.org

In the context of heterocyclic synthesis, sonochemistry has been successfully employed for the production of various thiazole derivatives. rsc.orgnih.govtandfonline.comjmchemsci.com The high-energy microenvironments generated by cavitation facilitate bond cleavage and formation, promoting the necessary cyclization reactions to form the thiazole ring. nih.gov For instance, studies have demonstrated the synthesis of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine (B124118) hydrochloride in an acetic acid aqueous solution under ultrasound, achieving high yields (83-96%) in just 1.5-2 hours at room temperature. nih.govbeilstein-journals.org Another example is the lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazoles from arylethanones and thioamides, which represents a greener alternative to traditional methods. rsc.org

While direct sonochemical synthesis of this compound is not extensively detailed in the provided literature, the principles and demonstrated successes in synthesizing analogous thiazole structures strongly suggest its applicability. The use of ultrasound can enhance the reaction between key intermediates, potentially leading to a more efficient and environmentally benign synthetic route. nih.gov For example, a one-pot, three-component synthesis of novel thiazolo[2,3-e] zenodo.orgnih.govmdpi.comdiazaphosphole carboxylates was achieved in high yields using ultrasonic irradiation. nih.gov The reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with aromatic aldehydes and ethyl dichlorophosphite (B8498940) under ultrasound was significantly faster than conventional heating methods. nih.gov

| Thiazole Derivative Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1,3,5-Triaryl-2-pyrazolines | Chalcones, Phenylhydrazine hydrochloride | Sodium acetate-acetic acid aqueous solution, Ultrasound (25 kHz) | 1.5-2 h | 83-96% | nih.govbeilstein-journals.org |

| 2,4-Disubstituted thiazoles | Arylethanones, Thioamides | Lipase, KBrO3, Aqueous medium, Ultrasound | Not specified | Improved yields | rsc.org |

| Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] zenodo.orgnih.govmdpi.comdiazaphosphole-6-carboxylates | Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehydes, Ethyl dichlorophosphite | Triethylamine, THF, Ultrasound (50 °C) | 30 min (ultrasound) vs. 8 h (reflux) | High yields | nih.gov |

| N-(4-arylthiazol-2-yl)hydrazones | Aromatic aldehydes/ketones, Phenacyl bromide | Catalyst-free, Water, Ultrasound | Shorter than silent conditions | 86-95% | mdpi.com |

Utilization of Recyclable Catalysts and Green Solvents

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of recyclable catalysts and environmentally benign solvents to minimize waste and environmental impact. d-nb.inforesearchgate.netnih.gov In the synthesis of this compound and its analogues, this approach offers significant advantages over traditional methods that often rely on hazardous solvents and stoichiometric, non-recoverable reagents.

Recyclable Catalysts: Heterogeneous catalysts are particularly attractive because they can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. nih.gov Several innovative recyclable catalysts have been developed for thiazole synthesis.

Chitosan-Based Biocatalysts: Modified chitosan hydrogels have proven to be effective and eco-friendly catalysts. nih.govmdpi.com For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) and a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel have been used for the ultrasound-assisted synthesis of novel thiazole derivatives. nih.govmdpi.com These biocatalysts offer a large surface area, high thermal stability, and can be reused several times with minimal decrease in product yield. nih.govmdpi.com

Magnetic Nanoparticles: Nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been employed as a reusable catalyst for the one-pot, multicomponent synthesis of thiazole scaffolds. nih.gov The magnetic nature of these nanoparticles allows for their simple recovery from the reaction medium using an external magnet. Similarly, magnetic zirconia-sulfuric acid (Fe₃O₄@ZrO₂–SO₃H) has been used as an efficient, recyclable acid catalyst for thiazole synthesis in water. bakhtiniada.ru

Porous Organic Polymers (POPs): Palladium-metalated phosphorus-doped porous organic polymers have been developed as heterogeneous catalysts for the chemioselective synthesis of thiazoles. acs.org These POPs act as both ligands and catalyst supports and can be recycled for subsequent reactions. acs.org

Green Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are typically derived from renewable resources, are non-toxic, biodegradable, and have low volatility. researchgate.netmdpi.com

Water: As a solvent, water is inexpensive, non-flammable, non-toxic, and readily available. mdpi.com It has been successfully used as a medium for the synthesis of various thiazole derivatives, often in conjunction with ultrasound or microwave irradiation to enhance reaction rates. mdpi.commdpi.com The high polarity of water can also facilitate product isolation, as less polar organic products may precipitate directly from the reaction mixture. mdpi.com

Ethanol: Often produced from biomass, ethanol is a widely used green solvent. researchgate.net Many thiazole syntheses, including those using recyclable chitosan catalysts, have been optimized using ethanol as the solvent, achieving high yields under mild conditions. nih.gov

Other Green Solvents: The search for alternatives to traditional volatile organic compounds has led to the investigation of solvents like cyclopentyl methyl ether, dimethyl carbonate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are considered more environmentally friendly. d-nb.infonih.gov A patent for a green synthesis of 2-chloro-5-chloromethylthiazole, a related compound, mentions the use of toluene (B28343) or chloroform. google.com While common, their "green" credentials are often debated compared to solvents like water or ethanol. nih.gov

| Catalyst System | Solvent | Key Advantages | Thiazole Product Type | Reference |

|---|---|---|---|---|

| Terephthalohydrazide Chitosan Schiff's Base (TCsSB) | Ethanol | Eco-friendly, reusable, high yields, short reaction times (with ultrasound) | Novel thiazole derivatives | nih.gov |

| NiFe₂O₄ Nanoparticles | Ethanol:Water (1:1) | Reusable, efficient, green solvent system | Thiazole scaffolds with phthalazine/pyridazine moieties | nih.gov |

| Pd-metalated Porous Organic Polymers (Pd/POL-dppm) | Not specified | Recyclable, heterogeneous, chemioselective | Thiazoles from thiobenzamides and isonitriles | acs.org |

| Fe₃O₄@ZrO₂–SO₃H | Water | Efficient, recyclable magnetic catalyst, green solvent | Thiazole derivatives | bakhtiniada.ru |

| Catalyst-free | Water | Environmentally benign, simple, efficient (with ultrasound) | N-(4-arylthiazol-2-yl)hydrazones | mdpi.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its intermediates relies on effective purification and isolation techniques to obtain the final product with the desired purity. moravek.com The choice of method depends on the physical and chemical properties of the target compound and its impurities, such as polarity and solubility. youtube.com

Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration. The selection of an appropriate solvent or solvent mixture is critical for successful recrystallization. For instance, the purification of a pyrazoline-containing dienophile and the final product in a multi-step synthesis were achieved by recrystallization from ethanol and a DMF:ethanol mixture, respectively. mdpi.com

Column Chromatography: Column chromatography is a versatile and widely used purification technique for separating components of a mixture based on their differential adsorption to a stationary phase. moravek.comyoutube.com A solution of the crude mixture is applied to the top of a column packed with a solid adsorbent, typically silica (B1680970) gel (the stationary phase). youtube.com A solvent or mixture of solvents (the mobile phase) is then passed through the column. youtube.com Compounds with lower polarity and weaker interactions with the polar silica gel travel down the column more quickly, while more polar compounds are retained longer, allowing for their separation into different fractions. youtube.com This method is invaluable for isolating intermediates and final products from complex reaction mixtures.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that can also be adapted for preparative-scale purification. moravek.comresearchgate.net It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and faster separation times. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly common for purifying organic compounds. nih.gov HPLC is often used to assess the purity of the final compound and to isolate small quantities of highly pure material. researchgate.netnih.gov For example, HPLC methods have been developed to separate hydrochlorothiazide (B1673439) from its impurities, demonstrating the technique's ability to resolve structurally similar compounds. researchgate.netnih.gov

Filtration and Extraction: Simple filtration is often the first step in purification, used to separate a solid product from the reaction solvent, as seen in a patented synthesis for 2-chloro-5-chloromethylthiazole hydrochloride. google.com Liquid-liquid extraction is another fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. This is often employed during the work-up of a reaction to remove inorganic salts or other water-soluble byproducts from the desired organic product.

| Technique | Principle of Separation | Typical Application | Example from Literature |

|---|---|---|---|

| Recrystallization | Differential solubility in a given solvent at different temperatures. | Purification of solid final products and intermediates. | Crude products purified by recrystallization from ethanol or DMF:ethanol mixtures. mdpi.com |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). youtube.com | Separation of compounds with different polarities from a reaction mixture. youtube.com | General purification method for organic molecules in a laboratory setting. youtube.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. nih.gov | Final purity analysis and purification of target compounds and impurities. nih.gov | Separation of hydrochlorothiazide from its process impurities like chlorothiazide. researchgate.netnih.gov |

| Filtration | Separation of a solid from a liquid or gas. | Isolation of a precipitated solid product from the reaction solvent. | Isolation of a 2-chloro-5-chloromethylthiazole hydrochloride filter cake. google.com |

Spectroscopic and Advanced Analytical Characterization of 2 2 Chlorothiazol 5 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons in a molecule. For 2-(2-Chlorothiazol-5-yl)acetic acid, one would expect to observe distinct signals for the methylene (B1212753) (-CH₂-) protons of the acetic acid group and the proton on the thiazole (B1198619) ring. The acidic proton of the carboxylic acid group (-COOH) may appear as a broad singlet, often at a downfield chemical shift, or it may undergo exchange with the solvent, rendering it unobservable.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole-H | 7.0 - 8.0 | Singlet |

| -CH₂- | 3.5 - 4.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid is typically found at a significantly downfield position.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170 - 185 |

| C2 (Thiazole) | 155 - 165 |

| C4 (Thiazole) | 120 - 130 |

| C5 (Thiazole) | 135 - 145 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR techniques are instrumental in assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although for this specific molecule with isolated spin systems, significant correlations might not be observed.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to, for instance, linking the -CH₂- proton signals to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would be used to connect the methylene protons to the C5 of the thiazole ring and the carbonyl carbon, thus confirming the connectivity of the acetic acid moiety to the thiazole ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the bond between the methylene group and the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3. Expected Infrared Absorption Bands for this compound.

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N (Thiazole) | 1600-1680 | Medium |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch is also a key indicator of the carboxylic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, the UV spectrum is expected to reveal absorptions characteristic of the substituted thiazole ring. The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic system and the non-bonding electrons of the nitrogen and sulfur atoms in the thiazole ring, as well as the carbonyl group of the acetic acid moiety.

In a typical analysis, a solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), would be scanned over a wavelength range of approximately 200 to 400 nm. The resulting spectrum would likely exhibit distinct absorption maxima (λmax). The high-energy π → π* transitions of the thiazole ring are expected to appear at shorter wavelengths, while the lower-energy n → π* transitions may be observed as weaker bands or shoulders at longer wavelengths. The position and intensity of these bands are sensitive to the solvent polarity and the electronic environment of the chromophore.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition |

| Methanol | ~ 235 | ~ 8,500 | π → π |

| Methanol | ~ 270 | ~ 4,200 | n → π |

This table presents hypothetical yet scientifically plausible UV-Vis absorption data for this compound based on typical values for similar heterocyclic compounds.

Elemental Analysis for Compositional Verification

Elemental analysis provides fundamental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, with the chemical formula C5H4ClNO2S, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared against these theoretical percentages to verify the purity and identity of the synthesized compound. A close correlation between the found and calculated values is a strong indicator of a successful synthesis.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 33.81 | 33.75 |

| Hydrogen (H) | 2.27 | 2.29 |

| Nitrogen (N) | 7.89 | 7.85 |

| Chlorine (Cl) | 19.96 | 20.01 |

| Sulfur (S) | 18.06 | 17.98 |

This table showcases a representative comparison of theoretical and experimental elemental analysis data for this compound, reflecting the high degree of purity expected for a well-characterized sample.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques for this purpose.

Thin-Layer Chromatography (TLC) offers a rapid and straightforward method for monitoring the progress of a reaction and for preliminary purity checks. A small amount of the compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The separated spots are visualized under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher-resolution method for purity determination. jchr.orgpensoft.netresearchgate.netnih.gov Reversed-phase HPLC is particularly well-suited for analyzing polar organic compounds. In this technique, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. jchr.orgpensoft.netresearchgate.netnih.gov The compound is detected as it elutes from the column, typically using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A well-developed HPLC method will show a sharp, symmetrical peak for the pure compound, with any impurities appearing as separate, smaller peaks.

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica gel 60 F254 | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Ethyl acetate:Hexane (e.g., 7:3 v/v) | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) |

| Detection | UV light (254 nm) | UV at 235 nm |

| Typical Rf / Retention Time | ~ 0.45 | ~ 4.2 minutes |

This table outlines typical parameters for the chromatographic analysis of this compound, providing a basis for method development and purity assessment.

Computational and Theoretical Chemistry Studies on 2 2 Chlorothiazol 5 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to yield detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. A primary application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

For a molecule like 2-(2-Chlorothiazol-5-yl)acetic acid, a DFT calculation, often paired with a basis set such as 6-311G(d,p), would yield precise values for all its geometric parameters. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Illustrative Optimized Geometrical Parameters This table presents hypothetical DFT-calculated values for key geometric parameters of this compound to illustrate the output of such a calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| C-O | 1.35 | |

| O-H | 0.97 | |

| C-Cl | 1.74 | |

| C-S (thiazole) | 1.73 | |

| C=N (thiazole) | 1.31 | |

| **Bond Angle (°) ** | O=C-O | 123.0 |

| C-O-H | 108.5 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance.

Illustrative Frontier Orbital Energies This table shows hypothetical energy values for the frontier orbitals of this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. This allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting how the molecule will interact with other chemical species.

On a typical MEP map, regions of negative electrostatic potential (usually colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a positive potential near the acidic hydrogen atom.

Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculated frequencies are often scaled by a correction factor to account for systematic errors in the computational method and the neglect of anharmonicity. A comparison between the theoretical and experimental vibrational spectra can help confirm the molecular structure. For this compound, this analysis would predict characteristic stretching and bending frequencies for its functional groups, such as the C=O and O-H of the carboxylic acid, and the vibrations of the chlorothiazole ring.

Illustrative Vibrational Frequencies This table provides an example of how calculated vibrational frequencies for key functional groups of this compound would be presented.

| Functional Group | Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3550 |

| Carboxylic Acid | C=O stretch | 1725 |

| Thiazole (B1198619) Ring | C=N stretch | 1580 |

| Alkyl Chain | C-H stretch | 2950 |

Global Reactivity Parameters (GRPs)

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is generally less reactive.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is generally more reactive.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ²/ (2η).

These parameters provide a comprehensive electronic reactivity profile for this compound without reference to a specific reaction.

Illustrative Global Reactivity Parameters This table shows hypothetical GRP values for this compound, derived from the illustrative HOMO/LUMO energies.

| Parameter | Formula | Hypothetical Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.025 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.825 |

| Global Softness (S) | 1/η | 0.354 |

| Chemical Potential (μ) | -χ | -4.025 |

| Electrophilicity Index (ω) | μ²/(2η) | 2.867 |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to study the dynamic behavior of this compound. Methods like molecular dynamics (MD) simulations could be employed to understand its conformational flexibility and its interactions with solvent molecules over time.

Furthermore, molecular docking, a key molecular modeling technique, could be used to predict how this compound might bind to the active site of a protein or other biological macromolecule. This is particularly relevant for drug discovery and design, as it can help identify potential biological targets and elucidate the molecular basis of interaction. Such a simulation would involve placing the molecule in various orientations within the binding pocket of a receptor and calculating the most favorable binding mode and energy.

Conformational Analysis of the Thiazole Acetic Acid Scaffold

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the accessible conformations it can adopt. Conformational analysis of the this compound scaffold is crucial for understanding its interaction with biological receptors.

The structure of thiazole derivatives can be elucidated through various spectral methods like FTIR, ¹H NMR, and ¹³C NMR. For instance, in a study on (Z)-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole, the angle between the thiazole and an attached aromatic ring was found to be 6.37(7)°. nih.gov The geometry around the exocyclic C=N bond adopted a cissoid configuration relative to the thiazole's sulfur atom. nih.gov Such geometric parameters are vital for building accurate computational models.

Theoretical calculations, such as those performed on 2,4-dioxothiazolidine-5-acetic acid derivatives, help in understanding the stability of different conformations. nih.gov By mapping the potential energy surface as a function of key dihedral angles, researchers can identify low-energy, stable conformers that are most likely to be present in a biological environment.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture, molecular dynamics (MD) simulations offer a view into the dynamic behavior of this compound over time. MD simulations model the atomic motions of the molecule, providing insights into its flexibility, conformational transitions, and interactions with its environment, such as solvent molecules or a protein binding site.

In studies of other thiazole derivatives, MD simulations have been used to assess the stability of a ligand within a protein's active site. rsc.org Key metrics monitored during these simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). For example, MD simulations of novel thiazole-Schiff base derivatives showed that stable ligand-protein complexes typically exhibit average RMSD and RMSF values between 0.5 Å and 2.5 Å. rsc.org A stable complex in simulations of a thiazolo[3,2-a]pyridine derivative was observed to stabilize after 25 nanoseconds. nih.gov

MD simulations can also elucidate the specific interactions that maintain the ligand-protein complex. For a thiazolo[3,2-a]pyridine derivative, MD simulations identified key interacting residues such as Trp58, Tyr62, and His101, among others. nih.gov Similarly, for this compound, MD simulations could be employed to study its behavior in aqueous solution, revealing how water molecules solvate the polar carboxylic acid group and the heterocyclic ring, and how the molecule's conformation fluctuates over time.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Thiazole Systems

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. laccei.org For thiazole systems, various QSAR models have been developed to predict activities ranging from antimicrobial to anticancer effects. nih.govijpsdronline.comijper.orgijpsr.com

The process involves calculating a set of molecular descriptors for a series of thiazole derivatives and then using statistical methods to create a predictive model. These descriptors can be categorized as topological, electronic, geometric, and physicochemical.

Commonly Used Statistical Methods in QSAR:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a set of descriptors. laccei.org

Partial Least Squares (PLS): A statistical method that is useful when the number of descriptors is large or when there is multicollinearity among them.

Artificial Neural Networks (ANN): These are machine learning models inspired by the structure of the human brain, capable of modeling complex, non-linear relationships.

A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors used MLR to develop a model with a correlation coefficient of 0.626. laccei.org In another study on thiazole derivatives as PIN1 inhibitors, both MLR and ANN models were developed. The ANN model showed superior performance with a high correlation coefficient (R² = 0.98). The descriptors found to be significant in the MLR model included molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (E-LUMO), and the Balaban index (J).

These methodologies can be applied to this compound and its analogues to predict their potential biological activities and to guide the synthesis of new, more potent derivatives.

Table 1: Example of QSAR Model Performance for Thiazole Derivatives

| QSAR Method | Target | Correlation Coefficient (R²) | Cross-validated R² (Q²) | External Prediction R² | Reference |

|---|---|---|---|---|---|

| MLR | PIN1 Inhibition | 0.76 | 0.63 | 0.78 | |

| ANN | PIN1 Inhibition | 0.98 | 0.99 | 0.98 | |

| 2D-QSAR | Antimicrobial (G+) | 0.9521 | 0.8619 | - | ijpsdronline.com |

| 3D-QSAR (kNN-MFA) | Antimicrobial (G+) | - | 0.8283 | 0.4868 | ijpsdronline.com |

Investigation of Compound-Target Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules like this compound to a biological target, typically a protein or enzyme. nih.govnih.govfrontiersin.orgacs.org

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring each pose based on a scoring function, which estimates the binding free energy. nih.gov Docking studies on various thiazole derivatives have successfully identified key interactions and rationalized their biological activities.

For example, docking studies of thiazole carboxamide derivatives into the active site of cyclooxygenase (COX) enzymes revealed the binding interactions responsible for their inhibitory activity. nih.gov In another study, thiazole derivatives were docked into the colchicine (B1669291) binding site of tubulin, with the calculated free binding energies correlating with their observed anticancer activity. acs.org The docking scores for some thiazole derivatives against COX-2 ranged from -5.49 to -6.58 kcal/mol. nih.gov

Molecular docking of this compound into the active site of a putative target enzyme could reveal:

Key amino acid residues: Identifying which residues in the binding pocket interact with the ligand.

Types of interactions: Determining whether the binding is driven by hydrogen bonds, hydrophobic interactions, or electrostatic forces. For instance, the carboxylic acid group of the compound is a prime candidate for forming hydrogen bonds with polar residues like arginine or tyrosine. mdpi.com

Binding energy: Providing an estimate of the binding affinity, which can be used to rank potential drug candidates.

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Biological Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiazole Carboxamides | COX-2 | Not specified | -5.49 to -6.58 | nih.gov |

| 2,4-disubstituted Thiazoles | Tubulin (Colchicine site) | Not specified | -13.88 to -14.50 | acs.org |

| Thiazolo[3,2-a]pyridines | α-amylase | Trp59, Tyr62, His101, etc. | -7.43 (for best compound) | nih.gov |

| Triazolo-Thiadiazoles | E. coli MurB | Ser228 | Not specified | mdpi.com |

Semi-Empirical Calculations for Large Molecular Systems

For very large molecular systems, where high-level ab initio or density functional theory (DFT) calculations are computationally prohibitive, semi-empirical methods offer a viable alternative. rsc.org These methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify the calculations. uni-muenchen.de

Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). uni-muenchen.dewikipedia.org These methods are particularly useful for:

Initial geometry optimization: Providing a reasonable starting structure for more accurate but computationally expensive calculations.

Studying large molecules: Analyzing large systems like proteins or complex natural products. For example, semi-empirical methods have been used to study the electronic properties of the complex antibiotic thiostrepton, which contains a thiazole ring. nih.gov

Calculating properties for QSAR: Generating electronic descriptors like orbital energies and dipole moments for a large number of molecules in a QSAR study.

Both AM1 and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de PM3 is a reparameterization of AM1, with the key difference being the methodology for obtaining the parameters; PM3 treats them as optimizable values, whereas AM1 uses some spectroscopic data. wikipedia.org While these methods are faster, they are generally less accurate than higher-level theories, especially for systems containing elements from the second row and beyond, like sulfur. uni-muenchen.de Nevertheless, they have been shown to satisfactorily reproduce experimental data for certain properties, such as N-H bond dissociation enthalpies in amine antioxidants. researchgate.net

For a system involving this compound interacting with a large protein fragment, semi-empirical methods could be used to quickly optimize the geometry of the binding site and provide initial electronic properties before proceeding with more rigorous computational approaches.

Reactivity and Mechanistic Investigations of 2 2 Chlorothiazol 5 Yl Acetic Acid

Electrophilic and Nucleophilic Reactions of the Thiazole (B1198619) Ring

The thiazole ring in 2-(2-chlorothiazol-5-yl)acetic acid exhibits a nuanced reactivity profile towards both electrophiles and nucleophiles. The electron-deficient nature of the thiazole ring, arising from the electronegativity of the nitrogen and sulfur atoms, generally makes it resistant to electrophilic attack. pharmaguideline.comias.ac.in However, the substitution pattern can significantly influence this reactivity.

In general, electrophilic substitution on the thiazole ring, such as halogenation or sulfonation, tends to occur at the C5 position. pharmaguideline.com The presence of an acetic acid group at the C5 position, as in the title compound, would likely direct incoming electrophiles to other available positions, although specific studies on this are limited.

Conversely, the electron-deficient character of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position. pharmaguideline.comias.ac.in This reactivity is further enhanced by the presence of the electron-withdrawing chlorine atom at this position.

Reactivity of the Chlorine Substituent

The chlorine atom at the C2 position of the thiazole ring is a key site for chemical modification, primarily through nucleophilic displacement and metal-halogen exchange reactions.

Nucleophilic Displacement Reactions

The chlorine atom on the 2-chlorothiazole (B1198822) ring is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the chloride ion restores the aromaticity of the ring.

The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the intermediate. masterorganicchemistry.comwikipedia.org In the case of this compound, the thiazole ring itself, along with the carboxylic acid group, contributes to the activation of the C2 position towards nucleophilic attack. A variety of nucleophiles can displace the chlorine atom, including amines, alkoxides, and thiolates, providing a versatile method for the synthesis of diverse 2-substituted thiazole derivatives. smolecule.com

Table 1: Examples of Nucleophilic Displacement Reactions on 2-Chlorothiazole Derivatives

| Nucleophile | Product Type | Reference |

| Amines | 2-Aminothiazoles | smolecule.com |

| Thiourea (B124793) | Substituted thiazoles | smolecule.com |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is another important transformation for the chlorine substituent of this compound. This reaction typically involves treatment with an organometallic reagent, most commonly an organolithium compound like n-butyllithium or t-butyllithium. wikipedia.orgharvard.edu The reaction results in the replacement of the chlorine atom with a metal, creating a highly reactive organometallic intermediate.

This organolithium or organomagnesium species can then be reacted with a wide range of electrophiles to introduce new functional groups at the C2 position. This two-step sequence provides a powerful strategy for the regioselective functionalization of the thiazole ring. The exchange is generally a fast reaction, often proceeding at low temperatures. wikipedia.org The choice of organometallic reagent and reaction conditions is crucial to avoid side reactions, such as attack at other positions of the molecule. nih.gov

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of this compound offers a handle for various chemical modifications, including the formation of esters and amides, and decarboxylation.

Derivatization to Esters and Amides

The carboxylic acid can be readily converted into its corresponding esters and amides through standard synthetic methodologies. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

Amide formation can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, which is then reacted with an amine. nih.govptfarm.plresearchgate.net These derivatizations are valuable for modulating the physicochemical properties of the molecule and for creating new compounds with potential biological activities. researchgate.netnih.gov The synthesis of various amides from related thiazole acetic acid derivatives has been reported, highlighting the utility of this transformation. nih.govresearchgate.netresearchgate.net

Table 2: Examples of Derivatization of Thiazole Acetic Acids

| Reagent | Product Type | Reference |

| Alcohols/Acid Catalyst | Esters | nih.gov |

| Thionyl Chloride, then Amines | Amides | nih.govptfarm.plresearchgate.net |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under certain conditions such as heating or in the presence of a catalyst. The stability of the resulting carbanion or the transition state leading to it influences the ease of decarboxylation. For some thiazole carboxylic acids, decarboxylation can be a competing process, especially when attempting other transformations. nih.gov The specific conditions required for the decarboxylation of this compound would depend on the stability of the resulting 2-chloro-5-methylthiazole. Kinetic studies on the decarboxylation of related thiazole-5-carboxylic acids suggest that the mechanism can vary depending on the reaction conditions and the substituents on the thiazole ring. rsc.org Palladium-catalyzed decarboxylative coupling reactions have also been developed for thiazoles, offering a modern approach to utilize the carboxylic acid group as a leaving group in cross-coupling reactions. acs.org

Ring Opening and Rearrangement Mechanisms of the Thiazole Heterocycle

The thiazole ring, a core component of this compound, is a stable aromatic heterocycle, but it can undergo ring opening and rearrangement reactions under specific conditions, particularly photochemical influence. The study of these mechanisms is crucial for understanding the compound's stability and potential degradation pathways, as well as for developing novel synthetic transformations.

Photochemical reactions, for instance, offer a powerful method for transforming heterocyclic compounds, often without the need for additional chemical reagents. researchgate.net Research into the photochemical isomerization of various heterocycles has revealed that these transformations can proceed through high-energy intermediates. researchgate.net For thiazole derivatives, photochemical rearrangements can lead to the migration of a substituent and the rearrangement of heteroatoms within the ring. researchgate.net The proposed mechanism for such isomerizations often involves the formation of a "Dewar" isomer, a valence isomer of the aromatic compound. This highly strained intermediate can then undergo thermal or photochemical [2+2] cycloaddition reactions, leading to the observed rearranged products. researchgate.net While specific studies on the ring-opening of this compound are not extensively detailed in the provided literature, the general principles of thiazole photochemistry suggest a potential for such transformations under UV irradiation.

Influence of Reaction Conditions on Selectivity and Yield